1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide”, there are related compounds that have been synthesized and studied. For instance, a series of six novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .Scientific Research Applications
Inhibitors in Bioorganic Chemistry
- Inhibitors of Soluble Epoxide Hydrolase : Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. They found that the triazine heterocycle is crucial for high potency and P450 selectivity in these compounds (Thalji et al., 2013).
Medicinal Chemistry
- CGRP Receptor Antagonism : Cann et al. (2012) developed an enantioselective process for synthesizing a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This compound could potentially be used in various disease models (Cann et al., 2012).
Organic Chemistry and Polymer Synthesis
- Polyamide Synthesis : Hattori and Kinoshita (1979) worked on synthesizing polyamides containing theophylline and thymine. They employed derivatives of the piperidine ring in the creation of these polyamides (Hattori & Kinoshita, 1979).
Neurochemistry
- Cannabinoid Receptor Interaction : Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the receptor's structure and function (Shim et al., 2002).
Mechanism of Action
While the mechanism of action for “1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide” is not specifically mentioned, related compounds have shown various biological activities. For example, 2-Morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .
Properties
IUPAC Name |
1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-7-15-14(9-17(21)23-16(15)8-12(11)2)10-20-5-3-13(4-6-20)18(19)22/h7-9,13H,3-6,10H2,1-2H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJSZJXFJAZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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